molecular formula C15H18N2O3 B11779770 Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate

Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate

Cat. No.: B11779770
M. Wt: 274.31 g/mol
InChI Key: FYJPKBVFPZQDPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an ethyl ester group, a phenoxyethyl substituent, and a methyl group attached to the imidazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via a nucleophilic substitution reaction using phenoxyethyl bromide and the imidazole intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Conversion to ethyl 5-methyl-1-(2-hydroxyethyl)-1H-imidazole-4-carboxylate.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antibacterial agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate involves its interaction with biological targets such as enzymes or receptors. The phenoxyethyl group may enhance its binding affinity to specific molecular targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Ethyl 5-methyl-1-(2-phenoxyethyl)-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives:

    Ethyl 5-methyl-1H-imidazole-4-carboxylate: Lacks the phenoxyethyl group, which may result in different biological activities.

    1-(2-Phenoxyethyl)-1H-imidazole-4-carboxylate: Lacks the methyl group, potentially affecting its chemical reactivity and biological properties.

    5-Methyl-1-(2-phenoxyethyl)-1H-imidazole: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetics.

The presence of the phenoxyethyl group in this compound makes it unique and potentially more effective in certain applications due to enhanced binding interactions and stability.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 5-methyl-1-(2-phenoxyethyl)imidazole-4-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-3-19-15(18)14-12(2)17(11-16-14)9-10-20-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3

InChI Key

FYJPKBVFPZQDPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)CCOC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.